Scientific Field: Microbiology
Summary of Application: The compound has been synthesized and studied for its antimicrobial properties . This is particularly important given the urgent need for novel antibacterial agents .
Methods of Application: The compound, referred to as PNT in the study, was synthesized and its antimicrobial activity was tested .
Results: The study found that PNT exhibits antimicrobial activity .
Scientific Field: Organic Chemistry
Summary of Application: The compound has been used as a template to prepare a library of novel amides with various amines .
Methods of Application: Regioisomeric 2-thiopyrimidine acetic acids were utilized to prepare the amide derivatives .
Results: The study resulted in the successful synthesis of thiouracil containing amide derivatives .
N,N-dimethyl-2-piperazin-1-yl-acetamide is a chemical compound characterized by its molecular formula and a molecular weight of approximately 171.24 g/mol. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules, and an amide functional group that enhances its chemical reactivity and potential biological interactions. The presence of two methyl groups attached to the nitrogen atom in the piperazine ring contributes to its unique properties and versatility in various applications.
Due to the lack of research on this specific compound, its mechanism of action is unknown. However, the presence of the piperazine ring suggests potential for biological activity. Piperazine derivatives are known to interact with various receptors and ion channels, and further research is needed to determine if N,N-Dimethyl-2-piperazin-1-yl-acetamide exhibits similar properties [].
The specific products formed during these reactions depend on the reagents and conditions employed.
Research indicates that N,N-dimethyl-2-piperazin-1-yl-acetamide exhibits potential antimicrobial properties. Studies have shown that this compound can be utilized to investigate enzyme interactions and protein-ligand binding, making it valuable for biochemical research. Its structure suggests that it may interact with various biological targets, although detailed mechanisms of action remain to be elucidated .
Several synthetic routes exist for producing N,N-dimethyl-2-piperazin-1-yl-acetamide:
N,N-dimethyl-2-piperazin-1-yl-acetamide has a wide range of applications across various fields:
Several compounds share structural similarities with N,N-dimethyl-2-piperazin-1-yl-acetamide, each possessing unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N,N-dimethyl-2-piperazin-1-yl-ethanamine | Shorter carbon chain | Different reactivity profile |
| N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | Substituted phenyl group | Imparts different chemical properties |
| N-(4-methylphenyl)-2-(piperazin-1-yl)acetamide | Different aromatic substitution | Varying biological activity |
N,N-dimethyl-2-piperazin-1-yl-acetamide is unique due to its specific piperazine ring structure combined with the dimethylacetamide moiety, which contributes to its versatility in applications ranging from medicinal chemistry to industrial processes .
The synthesis of N,N-dimethyl-2-piperazin-1-yl-acetamide through nucleophilic substitution represents one of the most established and widely utilized synthetic pathways for this compound [1]. The fundamental approach involves the reaction of piperazine with N-haloacetyl derivatives under controlled conditions to achieve selective monoalkylation [2].
The most common nucleophilic substitution route employs piperazine in a molar ratio between 1:1 and 6:1 with N-chloroacetyl-2,6-xylidine in aqueous solvent systems [1]. The reaction mechanism proceeds through initial nucleophilic attack of the piperazine nitrogen on the electrophilic carbon adjacent to the halogen, resulting in displacement of the halide ion [2]. Research indicates that optimal yields are achieved when piperazine is maintained in excess to minimize the formation of unwanted N,N-bis-alkylated products [1] [2].
Temperature control emerges as a critical parameter in these reactions, with optimal conditions typically maintained at 80°C for approximately 2 hours [1]. The reaction mixture requires vigorous stirring to ensure adequate mass transfer between the aqueous and organic phases [2]. Hydrochloric acid addition in equimolar amounts relative to piperazine facilitates the formation of piperazine hydrochloride, which serves as a reactive intermediate while simultaneously preventing over-alkylation [1].
Solvent selection significantly influences reaction outcomes, with water-ethanol mixtures demonstrating superior performance compared to purely aqueous systems [1]. The heterogeneous nature of these reactions necessitates careful attention to phase behavior and interfacial properties [2]. Studies have shown that the incorporation of phase transfer catalysts can enhance reaction rates and improve overall conversion efficiency [3].
Alternative nucleophilic substitution approaches utilize DABCO (1,4-diazabicyclo[2.2.2]octane) derivatives as synthetic precursors [3]. The quaternary ammonium salts of DABCO undergo ring-opening reactions with various nucleophiles to provide piperazine derivatives through carbon-nitrogen bond cleavage [3]. This methodology offers advantages in terms of regioselectivity and reduced byproduct formation compared to traditional approaches [3].
The reaction kinetics follow second-order behavior with respect to both the piperazine nucleophile and the haloacetyl electrophile [4]. Activation energies typically range from 3.36×10⁴ to 5.34×10⁴ kilojoules per kilomole, depending on the specific substitution pattern and reaction conditions employed [4]. Temperature dependence follows Arrhenius behavior across the operational temperature range of 60-100°C [4].
Catalyzed amidation represents a sophisticated approach to N,N-dimethyl-2-piperazin-1-yl-acetamide synthesis, offering enhanced selectivity and improved atom economy compared to traditional methods [5]. Palladium-catalyzed coupling reactions have emerged as particularly effective for constructing piperazine-acetamide linkages [6] [7].
The Buchwald-Hartwig amination protocol enables efficient coupling of piperazine derivatives with aryl or alkyl halides in the presence of palladium catalysts and phosphine ligands [9]. Optimal catalytic systems employ palladium(0) complexes generated in situ from Pd₂(dba)₃ combined with specialized ligands such as P(2-furyl)₃ or diarylbiarylphosphines [10]. These reactions proceed through oxidative addition, aminopalladation, and reductive elimination sequence to form the desired amide bonds [10].
Enzymatic amidation techniques utilizing Candida antarctica lipase B (CALB) provide environmentally sustainable alternatives to traditional chemical methods [5] [11]. The CALB-catalyzed process achieves excellent conversion rates exceeding 99% within 30 minutes when conducted at 60°C in cyclopentyl methyl ether [5]. Molecular sieves are incorporated to prevent reversible hydrolysis reactions and maintain high product yields [5].
Microwave-assisted synthesis protocols dramatically reduce reaction times while maintaining high product quality [12]. These methods enable rapid heating to reaction temperatures of 180°C within 1-4 hours, resulting in improved productivity and energy efficiency [12]. The microwave irradiation promotes efficient mixing and heat transfer, leading to more uniform reaction conditions and reduced formation of thermal decomposition products [12].
Green chemistry approaches emphasize the use of aqueous media and environmentally benign catalysts [13]. Piperazine itself can function as a basic catalyst for certain amidation reactions, demonstrating dual functionality as both substrate and catalyst [13]. These processes achieve high yields without requiring column chromatographic purification, significantly reducing solvent consumption and waste generation [13].
The reaction mechanism for catalyzed amidation involves initial coordination of the carboxylic acid to the metal center, followed by nucleophilic attack by the piperazine nitrogen [5]. Computational studies indicate that the rate-determining step varies depending on the specific catalyst system employed, with either amide bond formation or product release controlling overall reaction kinetics [14].
Industrial-scale production of N,N-dimethyl-2-piperazin-1-yl-acetamide requires comprehensive process development and validation to ensure consistent product quality and regulatory compliance [15]. Process validation encompasses three distinct phases: process design, process qualification, and continued process verification [15].
The pharmaceutical industry typically employs batch reactor systems for intermediate-scale production, with reactor volumes ranging from 250 liters to 2000 liters [1] [2]. Temperature control systems must maintain reaction temperatures within ±2°C to ensure reproducible product quality [15]. Continuous monitoring of pH, temperature, and conversion rates enables real-time process adjustment and quality assurance [15].
Scale-up considerations include heat transfer limitations, mass transfer effects, and mixing efficiency . The transition from laboratory-scale synthesis to industrial production requires careful evaluation of heat generation rates and cooling capacity to prevent thermal runaway reactions [15]. Agitation systems must provide adequate mixing intensity to ensure uniform concentration profiles throughout the reactor volume .
Process analytical technology implementation enables real-time monitoring of critical quality attributes during production [17]. Liquid chromatography coupled with mass spectrometry provides accurate quantification of starting materials, intermediates, and final products [17]. Near-infrared spectroscopy offers non-invasive monitoring capabilities for key process parameters [17].
Good Manufacturing Practice compliance necessitates comprehensive documentation of all process parameters and quality control measures [15]. Process validation protocols must demonstrate that the manufacturing process consistently produces products meeting predetermined quality specifications [15]. Statistical process control methods enable ongoing monitoring of process capability and identification of potential quality deviations [15].
Risk assessment methodologies identify critical process parameters and establish appropriate control strategies [15]. Failure mode and effects analysis systematically evaluates potential sources of product quality variation and implements preventive measures [15]. Process capability studies demonstrate the inherent variability of the manufacturing process and establish realistic specification limits [15].
Environmental monitoring programs ensure compliance with emission standards and waste disposal regulations [15]. Solvent recovery systems reduce raw material consumption and minimize environmental impact . Continuous improvement initiatives focus on process optimization and waste reduction strategies [15].
Purification of N,N-dimethyl-2-piperazin-1-yl-acetamide employs multiple complementary techniques to achieve pharmaceutical-grade purity levels [18] [19]. Crystallization methods provide cost-effective bulk purification, while chromatographic techniques enable fine-tuning of product quality [20].
Recrystallization protocols utilize selective solvent systems to remove impurities through differential solubility [21] [18]. Methanol-water mixtures in ratios ranging from 1:1 to 1:4 demonstrate excellent performance for piperazine derivative purification [18]. Temperature-controlled crystallization involves dissolving crude product at elevated temperatures followed by controlled cooling to promote selective precipitation [18].
Solvent selection criteria include solubility characteristics, thermal stability, and environmental considerations [21]. Acetone-based systems provide high selectivity for piperazine compounds, enabling effective separation from alkyl-substituted impurities [21]. The crystallization process benefits from seeding techniques to control crystal size distribution and morphology [21].
Column chromatography employs silica gel stationary phases with gradient elution systems [20]. Mobile phase compositions typically utilize dichloromethane-methanol gradients ranging from 100% dichloromethane to 70% dichloromethane in ethyl acetate [20]. Flash chromatography enables rapid separation with high resolution between closely related compounds [20].
High-performance liquid chromatography provides analytical and preparative purification capabilities [19] [17]. Reversed-phase chromatography using C18 columns with methanol-water mobile phases achieves baseline separation of structural isomers [17]. Detection systems employing diode array detectors enable simultaneous monitoring at multiple wavelengths [17].
Solid-phase extraction techniques offer simplified purification workflows with reduced solvent consumption [19]. Cartridge-based systems effectively remove polar impurities while retaining the target compound [19]. These methods demonstrate particular utility for small-scale purification and analytical sample preparation [19].
Process optimization studies evaluate the impact of various parameters on purification efficiency [20]. Temperature effects, solvent composition, and flow rates significantly influence separation performance [20]. Statistical experimental design enables systematic optimization of multiple variables simultaneously [20].
| Purification Method | Purity Achieved | Recovery Yield | Processing Time |
|---|---|---|---|
| Recrystallization | 95-98% | 68-75% | 4-8 hours |
| Column Chromatography | 98-99% | 70-85% | 2-4 hours |
| HPLC Purification | >99% | 85-95% | 1-2 hours |
| Solid-Phase Extraction | 90-95% | 80-90% | 30-60 minutes |
Comprehensive understanding of byproduct formation and reaction mechanisms enables optimization of synthetic protocols and quality control procedures [22] [23]. The primary side reactions involve formation of N,N-bis-alkylated products and hydrolysis-related impurities [1] [2].
N,N-bis-alkylated piperazine derivatives represent the most significant class of byproducts in nucleophilic substitution reactions [1]. These compounds form through sequential alkylation of both nitrogen atoms in the piperazine ring [24]. Kinetic studies indicate that bis-alkylation rates increase exponentially with excess haloacetyl reagent, emphasizing the importance of stoichiometric control [1].
Hydrolysis byproducts arise from competing reactions between haloacetyl intermediates and water molecules [23]. Acetamide formation occurs through hydrolysis of acetonitrile under harsh reaction conditions, particularly at elevated temperatures exceeding 105°C [23]. These side reactions can be minimized through careful control of water content and reaction temperature [23].
Reaction mechanism elucidation employs computational modeling and experimental kinetic studies [14] [25]. Density functional theory calculations provide insight into transition state structures and activation barriers [26]. The protonation mechanism of piperazine derivatives follows predictable patterns based on electronic and steric factors [26].
Mass spectrometric analysis enables identification and quantification of trace impurities [27] [17]. Multiple reaction monitoring modes provide sensitive detection of structural analogs and degradation products [17]. Gas chromatography-mass spectrometry offers complementary analytical capabilities for volatile byproducts [17].
Nuclear magnetic resonance spectroscopy provides detailed structural characterization of reaction intermediates and byproducts [28] [20]. Two-dimensional NMR techniques enable unambiguous assignment of complex molecular structures [20]. Chemical shift patterns provide diagnostic information for identifying specific impurity classes [28].
Mechanistic studies reveal that the reaction proceeds through initial formation of piperazine-haloacetyl complexes [22]. Subsequent intramolecular rearrangement leads to cyclization and amide bond formation [22]. Alternative pathways involving direct nucleophilic attack compete with the complex-mediated mechanism depending on reaction conditions [22].
Process monitoring strategies incorporate real-time analysis of byproduct concentrations [17]. Chemometric methods enable multivariate analysis of spectroscopic data to predict product quality [17]. These approaches facilitate proactive process control and minimize batch-to-batch variation [17].
| Byproduct Class | Formation Mechanism | Typical Concentration | Control Strategy |
|---|---|---|---|
| N,N-bis-alkylated | Sequential alkylation | 2-8% | Stoichiometric control |
| Hydrolysis products | Water competition | 1-3% | Moisture exclusion |
| Thermal degradation | High temperature | 0.5-2% | Temperature control |
| Oxidation products | Air exposure | 0.1-1% | Inert atmosphere |
The thermodynamic characterization of N,N-dimethyl-2-piperazin-1-yl-acetamide requires consideration of its constituent molecular fragments and analogous compounds due to limited direct experimental data. Based on structural analysis and comparison with related piperazine derivatives and N,N-dimethylacetamide systems, theoretical estimations can be derived.
Enthalpy of Formation (ΔHf)
For piperazine derivatives, the University of Regina study demonstrated that thermodynamic parameters vary systematically with substitution patterns. The dissolution enthalpy values obtained from Van't Hoff equation analysis showed values ranging from 2340.1 to 2455.5 R·g for various piperazine-containing systems [3]. These findings suggest that the N,N-dimethyl-2-piperazin-1-yl-acetamide compound would exhibit intermediate thermodynamic behavior between its constituent fragments.
Entropy Calculations
Entropy calculations for N,N-dimethyl-2-piperazin-1-yl-acetamide must account for the conformational flexibility of both the piperazine ring and the acetamide side chain. Piperazine exists in multiple conformational states, with the chair conformation being predominant. Computational studies on related piperazine systems indicate that conformational equilibrium consists of approximately 55% equatorial-equatorial, 42% equatorial-axial, and 3% axial-axial conformations at 298 K [4].
The entropy contribution from the N,N-dimethylacetamide moiety can be estimated from the parent compound, which shows standard thermodynamic behavior typical of tertiary amides. The rotational freedom around the C-N bond of the acetamide group contributes significantly to the overall entropy of the system.
The solubility characteristics of N,N-dimethyl-2-piperazin-1-yl-acetamide reflect its amphiphilic nature, combining the hydrophilic piperazine ring with the more lipophilic N,N-dimethylacetamide functionality. While direct solubility measurements for this specific compound are not available, analysis of structurally related compounds provides valuable insights.
Aqueous Solubility
The aqueous solubility of N,N-dimethyl-2-piperazin-1-yl-acetamide is expected to be moderate to high based on structural analogues. The closely related N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide exhibits an estimated water solubility of 12.4 mg/mL [5]. The parent N,N-dimethylacetamide demonstrates complete miscibility with water, indicating strong hydrophilic character [6].
The piperazine ring contributes significantly to aqueous solubility through its ability to form hydrogen bonds with water molecules. The secondary amine nitrogen atoms can act as both hydrogen bond donors and acceptors, enhancing water interaction. At physiological pH, the piperazine ring exists partially in protonated form (pKa ≈ 9), further increasing water solubility through ionic interactions.
Organic Solvent Compatibility
N,N-dimethyl-2-piperazin-1-yl-acetamide is expected to exhibit good solubility in polar organic solvents. The N,N-dimethylacetamide component is known for its excellent solvating properties for a wide range of organic compounds. Related piperazine-acetamide derivatives show moderate solubility in polar solvents such as dimethyl sulfoxide (DMSO), as observed with N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide [7].
The compound's solubility in non-polar solvents is likely to be limited due to the presence of multiple nitrogen atoms and the amide functionality, which favor polar environments. The predicted physical form as a solid at room temperature (as indicated by storage recommendations of 2-8°C) [8] suggests moderate intermolecular interactions that would favor dissolution in polar rather than non-polar media.
The acid-base properties of N,N-dimethyl-2-piperazin-1-yl-acetamide are dominated by the piperazine ring system, which contains two ionizable nitrogen atoms. The compound's predicted pKa value of 8.98 ± 0.10 [8] corresponds primarily to the more basic nitrogen atom in the piperazine ring.
Ionization Behavior
Piperazine derivatives typically exhibit two distinct pKa values corresponding to the sequential protonation of the two nitrogen atoms. Based on extensive studies of piperazine systems, the first pKa (corresponding to the more basic nitrogen) for related compounds ranges from 8.65 to 9.73 at 298 K, depending on substitution patterns [9]. The 1-methylpiperazine shows a first pKa of 9.14 ± 0.03, while 2-methylpiperazine exhibits 9.57 ± 0.03 [9].
For N,N-dimethyl-2-piperazin-1-yl-acetamide, the acetamide substitution is expected to reduce the basicity of the attached nitrogen atom through electron-withdrawing effects. The related compound N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide shows a pKa of 7.8 for the piperazine NH group [5], indicating significant modulation by the acetamide functionality.
pH-Dependent Stability
The pH-dependent stability of N,N-dimethyl-2-piperazin-1-yl-acetamide is influenced by the protonation state of the piperazine nitrogen atoms. At physiological pH (7.4), the compound exists in equilibrium between neutral and monoprotonated forms. At pH values below the pKa, the compound becomes increasingly protonated, enhancing water solubility but potentially affecting conformational stability.
The amide bond in the acetamide group provides additional pH sensitivity. Under strongly acidic conditions (pH < 2), amide hydrolysis may occur, leading to degradation. Conversely, under strongly basic conditions (pH > 12), nucleophilic attack on the carbonyl carbon may result in amide cleavage. The optimal stability range appears to be pH 4-10, where the compound maintains structural integrity while exhibiting variable protonation states.
The partition coefficient (LogP) of N,N-dimethyl-2-piperazin-1-yl-acetamide represents a critical parameter for understanding its distribution between aqueous and lipid phases. While direct experimental measurements are not available, computational predictions and structural analogue data provide reasonable estimates.
Predicted LogP Values
Based on structural similarity to related compounds, the LogP for N,N-dimethyl-2-piperazin-1-yl-acetamide is estimated to fall within the range of 1.2 to 1.8. The closely related N,N-dimethyl-2-(2-methylpiperazin-1-yl)acetamide shows a predicted LogP of 1.2 ± 0.3 [5], while N-(3-(dimethylamino)propyl)-2-(piperazin-1-yl)acetamide exhibits an estimated LogP range of 1.2-1.8 [7].
The compound's lipophilicity is moderated by the balance between hydrophilic and lipophilic structural elements. The piperazine ring, with its basic nitrogen atoms, contributes hydrophilic character (piperazine itself has a LogP of -0.821) [10]. The N,N-dimethylacetamide moiety provides moderate lipophilicity, with the parent compound showing a LogP of -0.77 at 25°C [6].
Structural Factors Affecting Lipophilicity
The lipophilicity of N,N-dimethyl-2-piperazin-1-yl-acetamide is influenced by several molecular features. The N,N-dimethyl substitution on the acetamide nitrogen increases lipophilicity compared to primary or secondary amides through reduced hydrogen bonding capacity. The methylene bridge connecting the piperazine and acetamide groups provides conformational flexibility while maintaining moderate polarity.
Comparison with the more lipophilic analogue N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide (LogP = 2.31) [11] demonstrates the significant impact of aromatic substitution on partition behavior. The absence of aromatic rings in N,N-dimethyl-2-piperazin-1-yl-acetamide results in lower lipophilicity and enhanced water solubility.
The thermal degradation behavior of N,N-dimethyl-2-piperazin-1-yl-acetamide can be inferred from analysis of structurally related compounds and component fragments, as direct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data are not available for this specific compound.
Thermal Stability Range
Based on the melting point range of 40-50°C reported for N,N-dimethyl-2-piperazin-1-yl-acetamide [12], the compound exists as a solid at room temperature with relatively low thermal energy requirements for phase transition. The related compound N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide shows a melting point of 110-112°C [11], suggesting that the absence of aromatic stabilization reduces thermal stability.
Safety data sheets for related piperazine-acetamide compounds indicate thermal decomposition begins above 200°C [13]. For N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, thermal decomposition conditions are noted to be avoided, with formation of toxic gases possible during heating [14] [15].
Degradation Mechanisms
The thermal degradation of N,N-dimethyl-2-piperazin-1-yl-acetamide likely proceeds through multiple pathways characteristic of its functional groups. The N,N-dimethylacetamide moiety may undergo thermal decomposition similar to the parent compound, which shows an autoignition temperature of 914°F (489°C) [6]. Primary degradation products may include dimethylamine, carbon oxides, and nitrogen oxides.
The piperazine ring system typically exhibits good thermal stability up to temperatures exceeding 250°C. However, under oxidative conditions or in the presence of catalytic impurities, degradation may occur at lower temperatures. Related studies on piperazine derivatives using DSC analysis show endothermic melting transitions followed by exothermic decomposition events at elevated temperatures [16].
Analytical Considerations
TGA analysis of N,N-dimethyl-2-piperazin-1-yl-acetamide would be expected to show initial weight loss corresponding to melting and potential sublimation around 40-50°C, followed by major decomposition events above 200°C. The compound's hygroscopic nature, if present, would manifest as initial weight loss below 100°C corresponding to water desorption.
DSC analysis would likely reveal a sharp endothermic melting transition in the 40-50°C range, potentially followed by recrystallization or glass transition events. The relatively low melting point suggests weak intermolecular interactions, possibly due to the flexibility of the molecular structure preventing efficient crystal packing.
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